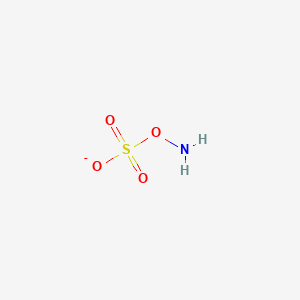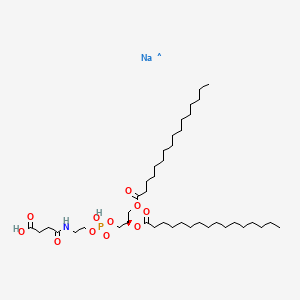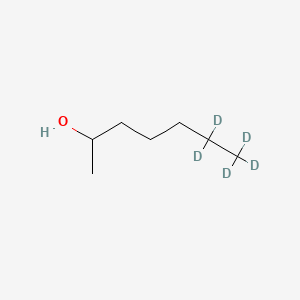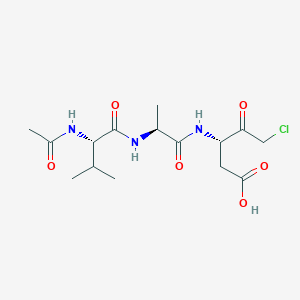
Amino sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino sulfate is a compound that contains both an amino group and a sulfate group. It is a derivative of amino acids, which are the building blocks of proteins. The presence of the sulfate group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino sulfate typically involves the sulfation of amino acids or their derivatives. One common method is the reaction of amino acids with sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction results in the formation of this compound esters. Another method involves the use of sulfating agents such as sulfuric acid or sulfamic acid in the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfation processes. These processes may involve the use of continuous reactors where amino acids are reacted with sulfur trioxide or sulfuric acid. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Amino sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amino alcohols or other reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amino alcohols.
Scientific Research Applications
Amino sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: this compound derivatives are studied for their role in biological processes, including enzyme function and protein interactions.
Medicine: Some this compound compounds have therapeutic potential and are investigated for their use in drug development.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of amino sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Amino sulfate can be compared with other sulfur-containing amino acids such as cysteine and methionine. While cysteine and methionine are naturally occurring amino acids with essential roles in protein synthesis and metabolism, this compound is a synthetic derivative with unique chemical properties. Unlike cysteine and methionine, this compound contains a sulfate group, which imparts different reactivity and solubility characteristics.
Similar Compounds
Cysteine: Contains a thiol group and is involved in protein synthesis and detoxification processes.
Methionine: Contains a thioether group and is essential for protein synthesis and methylation reactions.
Taurine: Contains a sulfonic acid group and is involved in bile salt formation and osmoregulation.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, derived from the presence of both amino and sulfate groups, make it a valuable reagent and building block for various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
amino sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NO4S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)



![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)






